5-Bromo-2-nitroaniline
Overview
Description
5-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of aniline, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and nitro groups, respectively
Mechanism of Action
Mode of Action
For instance, a palladium-catalyzed aryl amination reaction can produce benzimidazoles . This suggests that 5-Bromo-2-nitroaniline might interact with its targets through similar mechanisms, leading to the formation of complex structures.
Pharmacokinetics
Some pharmacokinetic properties have been reported . The compound has high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a lipophilicity (Log Po/w) of 1.42 (iLOGP), 1.9 (XLOGP3), 1.95 (WLOGP), 1.05 (MLOGP), and -0.33 (SILICOS-IT), with a consensus Log Po/w of 1.2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by exposure to moisture, heat, light, and air.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Bromination: The nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the meta position relative to the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products
Reduction: 5-Bromo-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
5-Bromo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitroaniline: Similar structure but with different substitution pattern.
4-Bromo-2-nitroaniline: Bromine and nitro groups are at different positions.
5-Chloro-2-nitroaniline: Chlorine instead of bromine at the 5-position.
5-Methyl-2-nitroaniline: Methyl group instead of bromine at the 5-position.
Uniqueness
5-Bromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex organic molecules.
Properties
IUPAC Name |
5-bromo-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFLIVHJLREFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415669 | |
Record name | 5-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-61-5 | |
Record name | 5-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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